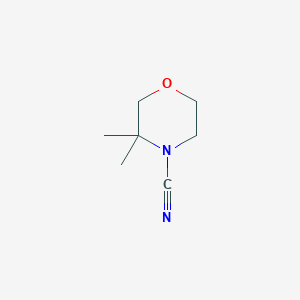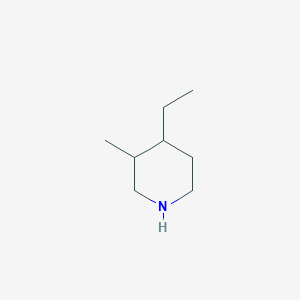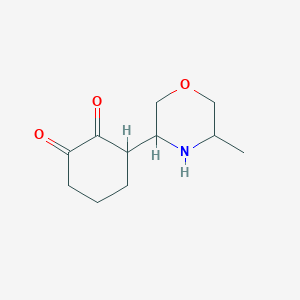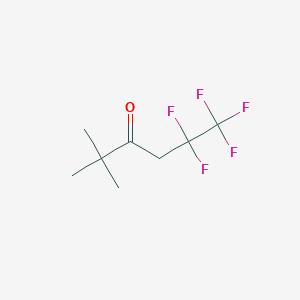
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one is a fluorinated organic compound with the molecular formula C8H11F5O It is characterized by the presence of five fluorine atoms and two methyl groups attached to a hexanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one typically involves the introduction of fluorine atoms into the hexanone structure. One common method is the fluorination of 2,2-dimethylhexan-3-one using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
科学的研究の応用
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2,3,3,3-Pentafluoropropanol: Another fluorinated compound with similar properties.
Hexafluoroacetone: A fluorinated ketone with a different structure but similar reactivity.
Trifluoroacetic acid: A widely used fluorinated acid with distinct chemical properties.
Uniqueness
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one is unique due to its specific arrangement of fluorine atoms and methyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C8H11F5O |
|---|---|
分子量 |
218.16 g/mol |
IUPAC名 |
5,5,6,6,6-pentafluoro-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H11F5O/c1-6(2,3)5(14)4-7(9,10)8(11,12)13/h4H2,1-3H3 |
InChIキー |
NHMAOBYAGCSWMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)

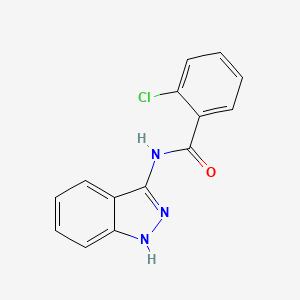
![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)
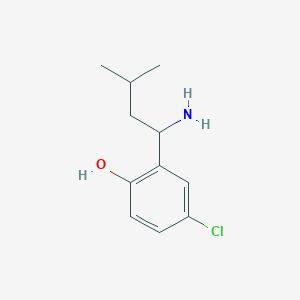
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)
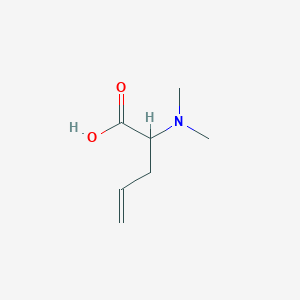

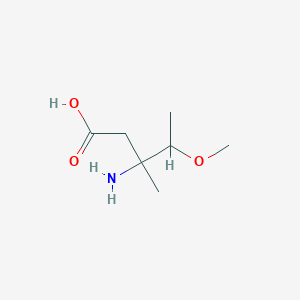
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
